Cyclopentamine Versus Propylhexedrine: Differential Clinical Adoption and Market Displacement
Cyclopentamine (1-cyclopentyl-2-methylpropan-2-amine) was historically marketed as an over-the-counter nasal decongestant in Europe and Australia but has been largely discontinued, with market sources directly attributing this replacement to the 'availability, effectiveness, and safety' profile of the structurally similar drug propylhexedrine (1-cyclohexyl-N-methylpropan-2-amine) [1]. This documented clinical substitution event provides direct comparative evidence that the cyclohexyl analog (propylhexedrine) demonstrated a superior benefit-risk ratio in the same therapeutic indication, resulting in market preference and cyclopentamine's discontinuation.
| Evidence Dimension | Clinical adoption and therapeutic replacement |
|---|---|
| Target Compound Data | Discontinued from OTC nasal decongestant market in Europe and Australia |
| Comparator Or Baseline | Propylhexedrine (1-cyclohexyl-N-methylpropan-2-amine) remained available and preferred |
| Quantified Difference | Market displacement: cyclopentamine discontinued in favor of propylhexedrine due to differential effectiveness and safety |
| Conditions | Over-the-counter nasal decongestant indication; European and Australian markets |
Why This Matters
For researchers investigating historical sympathomimetic agents, structure-activity relationships in vasoconstrictors, or comparative pharmacology studies, cyclopentamine represents a distinct molecular tool whose inferior clinical performance relative to propylhexedrine provides a documented baseline for controlled studies on alkylamine safety and efficacy determinants.
- [1] GlobalChemMall. Product Page: 1-cyclopentyl-N-methylpropan-2-amine (Discontinuation Statement). View Source
